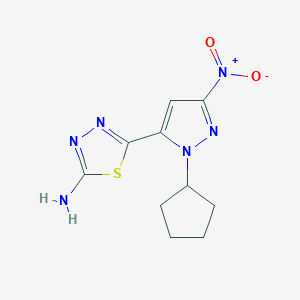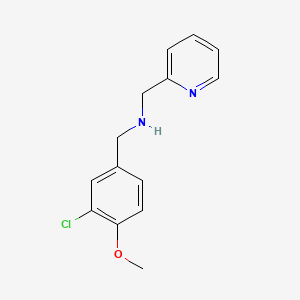
N-(3-chloro-4-methoxybenzyl)-N-(2-pyridinylmethyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-4-methoxybenzyl)-N-(2-pyridinylmethyl)amine, also known as JNJ-42153605, is a chemical compound that has gained significant attention in the scientific community due to its potential application in the treatment of various diseases.
Mecanismo De Acción
N-(3-chloro-4-methoxybenzyl)-N-(2-pyridinylmethyl)amine acts as a selective antagonist of the histamine H3 receptor, which is predominantly expressed in the central nervous system. The H3 receptor is involved in the regulation of neurotransmitter release, and its blockade by N-(3-chloro-4-methoxybenzyl)-N-(2-pyridinylmethyl)amine leads to increased release of neurotransmitters such as dopamine, norepinephrine, and acetylcholine. This increased neurotransmitter release is believed to be responsible for the therapeutic effects of N-(3-chloro-4-methoxybenzyl)-N-(2-pyridinylmethyl)amine in various diseases.
Biochemical and Physiological Effects
N-(3-chloro-4-methoxybenzyl)-N-(2-pyridinylmethyl)amine has been found to have a range of biochemical and physiological effects in preclinical studies. It has been shown to increase the release of dopamine, norepinephrine, and acetylcholine, which are known to play a critical role in the regulation of mood and cognition. Additionally, N-(3-chloro-4-methoxybenzyl)-N-(2-pyridinylmethyl)amine has been found to improve cognitive function and memory in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-(3-chloro-4-methoxybenzyl)-N-(2-pyridinylmethyl)amine is its high selectivity for the histamine H3 receptor, which reduces the risk of off-target effects. Additionally, N-(3-chloro-4-methoxybenzyl)-N-(2-pyridinylmethyl)amine has been found to have good oral bioavailability and pharmacokinetic properties, which make it suitable for use in animal studies. However, one of the limitations of N-(3-chloro-4-methoxybenzyl)-N-(2-pyridinylmethyl)amine is its limited solubility in water, which can make it challenging to administer in certain experimental settings.
Direcciones Futuras
For research include further elucidation of its mechanism of action, optimization of its pharmacokinetic properties, and evaluation of its safety and efficacy in clinical trials. Additionally, N-(3-chloro-4-methoxybenzyl)-N-(2-pyridinylmethyl)amine may have potential applications in the treatment of other neurological disorders, such as Parkinson's disease and Huntington's disease.
Métodos De Síntesis
The synthesis of N-(3-chloro-4-methoxybenzyl)-N-(2-pyridinylmethyl)amine involves the reaction of 3-chloro-4-methoxybenzaldehyde with 2-pyridinemethanamine in the presence of a reducing agent. The resulting product is then subjected to a series of purification steps to obtain the final compound. The synthesis method has been optimized to achieve high yields and purity of N-(3-chloro-4-methoxybenzyl)-N-(2-pyridinylmethyl)amine.
Aplicaciones Científicas De Investigación
N-(3-chloro-4-methoxybenzyl)-N-(2-pyridinylmethyl)amine has been extensively studied for its potential application in the treatment of various diseases, including depression, anxiety, and schizophrenia. It has been found to act as a selective antagonist of the histamine H3 receptor, which is involved in the regulation of neurotransmitter release in the brain. By blocking the H3 receptor, N-(3-chloro-4-methoxybenzyl)-N-(2-pyridinylmethyl)amine increases the release of neurotransmitters such as dopamine, norepinephrine, and acetylcholine, which are known to play a critical role in the regulation of mood and cognition.
Propiedades
IUPAC Name |
1-(3-chloro-4-methoxyphenyl)-N-(pyridin-2-ylmethyl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O/c1-18-14-6-5-11(8-13(14)15)9-16-10-12-4-2-3-7-17-12/h2-8,16H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPGCJOVQRYKFOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNCC2=CC=CC=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methoxybenzyl)-N-(2-pyridinylmethyl)amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

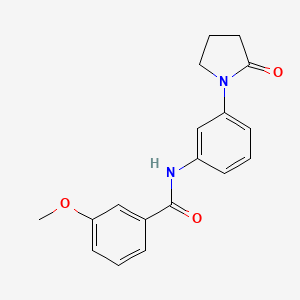
![N-[2-(1H-indol-3-yl)ethyl]-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2692356.png)
![N'-(4,5-dihydronaphtho[1,2-b]thiophen-2-ylcarbonyl)methanesulfonohydrazide](/img/structure/B2692357.png)
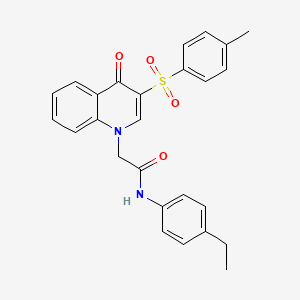

![2-{[2-(4-phenylpiperazino)-1,3-thiazol-5-yl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B2692364.png)
![(3E)-1-benzyl-3-{[(5-chloro-2,4-dimethoxyphenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2692366.png)
![6-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2692368.png)
![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanone](/img/structure/B2692370.png)
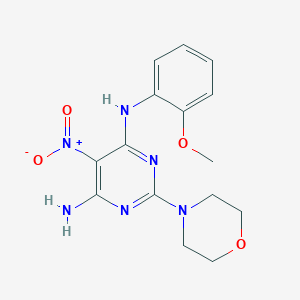

![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-N'-(2-methylsulfanylphenyl)oxamide](/img/structure/B2692375.png)

